
1,4-Di(pyridin-4-yl)buta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis-: is an organic compound with the molecular formula C14H12N2 It is a derivative of pyridine, featuring a 1,3-butadiene bridge connecting two pyridine rings at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- typically involves the reaction of 4-bromopyridine with 1,3-butadiene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride), often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Pyridine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced pyridine derivatives with hydrogenated double bonds.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
Chemistry: Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. It is also used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug design and development.
Industry: In industrial applications, Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- is used in the production of specialty chemicals, polymers, and materials with unique electronic and optical properties.
作用機序
The mechanism of action of Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound’s pyridine rings can coordinate with metal centers, forming stable complexes that exhibit catalytic activity. Additionally, its conjugated diene system allows for electron delocalization, contributing to its reactivity and interaction with biological molecules.
類似化合物との比較
4,4’-Dipyridyl: A compound with two pyridine rings connected by a single bond.
4,4’-Bipyridine: Similar to 4,4’-dipyridyl but with a different connectivity of the pyridine rings.
1,2-Bis(4-pyridyl)ethylene: A compound with two pyridine rings connected by an ethylene bridge.
Uniqueness: Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- is unique due to its 1,3-butadiene bridge, which imparts distinct electronic and structural properties
特性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
4-[(1E,3E)-4-pyridin-4-ylbuta-1,3-dienyl]pyridine |
InChI |
InChI=1S/C14H12N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h1-12H/b3-1+,4-2+ |
InChIキー |
JWHUNJBKTXKJEQ-ZPUQHVIOSA-N |
異性体SMILES |
C1=CN=CC=C1/C=C/C=C/C2=CC=NC=C2 |
正規SMILES |
C1=CN=CC=C1C=CC=CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


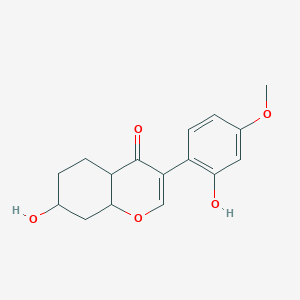
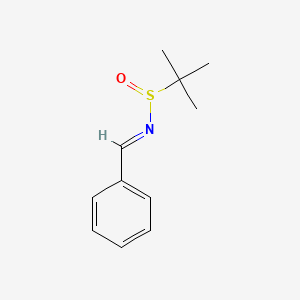
![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B12333434.png)
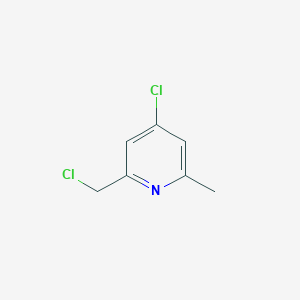
![Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)](/img/structure/B12333438.png)
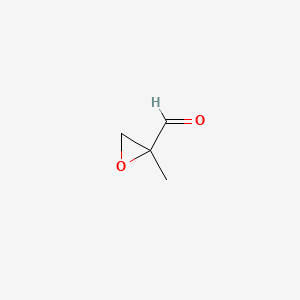

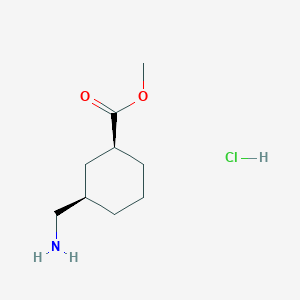
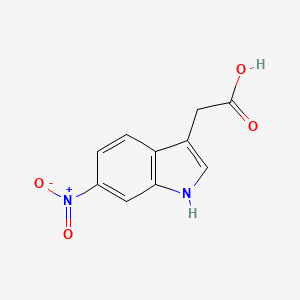
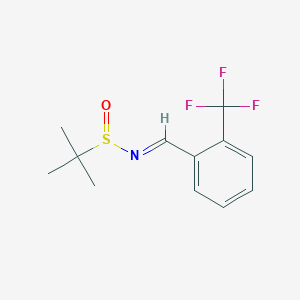

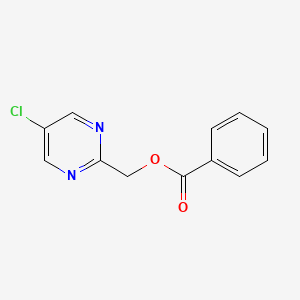
![[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B12333504.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B12333523.png)
